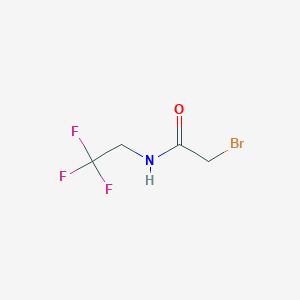

2-bromo-N-(2,2,2-trifluoroethyl)acetamide

Description

Contextual Significance of Halogenated Acetamides as Synthetic Intermediates

Halogenated acetamides, particularly α-haloacetamides, are well-established and powerful reagents in organic synthesis. Their utility stems primarily from the presence of a carbon-halogen bond alpha (α) to a carbonyl group. This arrangement makes the α-carbon highly susceptible to nucleophilic attack, with the halogen atom acting as an effective leaving group. Consequently, α-haloacetamides are excellent alkylating agents for a wide array of nucleophiles, including amines, thiols, and carbanions.

This reactivity is fundamental to the construction of more complex molecular architectures. For instance, the reaction of α-bromo ketones, a related class of compounds, can be followed by an elimination reaction to generate α,β-unsaturated carbonyl systems, which are themselves key precursors in various synthetic pathways. bldpharm.com The general principle of α-halogenation and subsequent substitution is a time-tested strategy for C-C, C-N, C-S, and C-O bond formation. The synthesis of compounds like S-(1-Acetylamino-2,2,2-trifluoroethyl) O-ethyl dithiocarbonate from an α-chloro-acetamide precursor highlights the role of the halogen as a reactive handle for introducing new functional groups. bldpharm.com

Role of the 2,2,2-Trifluoroethyl Moiety in Modulating Chemical Reactivity and Properties

The attachment of a 2,2,2-trifluoroethyl group (-CH₂CF₃) to the amide nitrogen profoundly influences the parent molecule's characteristics. The trifluoromethyl (CF₃) group is one of the most powerful electron-withdrawing groups in organic chemistry. This strong inductive effect has several important consequences:

Increased Acidity: The electron-withdrawing nature of the CF₃ group increases the acidity of the N-H proton of the amide, which can affect reaction kinetics and intermolecular interactions.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing a CF₃ group can block sites of metabolism, particularly oxidation by cytochrome P450 enzymes. This often leads to improved pharmacokinetic profiles in drug candidates, making them longer-lasting in the body. sigmaaldrich.com

Lipophilicity: The trifluoromethyl group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes.

Conformational Effects: The trifluoroethyl amine moiety can serve as a non-hydrolyzable bioisostere of an amide bond, mimicking the geometry of the proteolytic transition state. chemicalbook.com This makes it a valuable structural motif in the design of enzyme inhibitors and other biologically active molecules. The drug candidate Odanacatib is a prominent example where a trifluoroethyl amine successfully replaces an amide functionality. chemicalbook.com

The synthesis of N-trifluoromethyl and N-trifluoroethyl amides has become an important goal in medicinal chemistry, with new methods being developed to access these valuable structures. sigmaaldrich.combldpharm.com

Structural Features and Chemical Utility of 2-bromo-N-(2,2,2-trifluoroethyl)acetamide in Modern Synthesis

The compound This compound (Structure: CF₃CH₂NHC(O)CH₂Br) integrates the key features of both an α-bromoacetamide and an N-trifluoroethyl amide, making it a bifunctional synthetic building block of considerable potential.

While extensive literature on this specific molecule is not widespread, its synthesis and reactivity can be reliably inferred from established chemical principles and documented procedures for closely related analogues. A common method for preparing such compounds involves the acylation of 2,2,2-trifluoroethylamine (B1214592) with a suitable bromoacetyl halide, such as bromoacetyl bromide or bromoacetyl chloride. This approach is documented in patents for the synthesis of the corresponding 2-chloro-N-(2,2,2-trifluoroethyl)acetamide, a key precursor to the important veterinary insecticide fluralaner. nih.gov

The primary chemical utility of this compound lies in its role as a "scaffold-reagent." It can be used to introduce the entire -(C=O)CH₂-NHCH₂CF₃ fragment into a target molecule in a single step. The α-bromo group serves as the reactive site for alkylation, allowing for the formation of a new bond with a suitable nucleophile. The N-trifluoroethyl group is carried along, imparting its beneficial properties (metabolic stability, lipophilicity) to the final product. This makes the reagent particularly attractive for applications in medicinal and agrochemical discovery, where rapid generation of fluorinated analogues is highly desirable.

Table 1: Physicochemical Properties of this compound (Note: As this compound is not widely cataloged in public databases, most physical properties are not experimentally determined. Calculated values are provided for reference.)

| Property | Value | Notes |

| IUPAC Name | This compound | - |

| Molecular Formula | C₄H₅BrF₃NO | - |

| Molecular Weight | 236.00 g/mol | Calculated |

| Physical State | Solid (Expected) | Based on analogues such as 2-Chloro-N-(2,2,2-trifluoroethyl)acetamide and 2-Amino-N-(2,2,2-trifluoroethyl)acetamide HCl, which are solids at room temperature. |

| CAS Number | Not assigned / Not found in major databases | The chloro-analogue is CAS 170655-44-4. |

| XLogP3 (Predicted) | 1.3 - 1.6 | The predicted value for the isomer 2-bromo-N-(2,2,2-trifluoroethoxy)acetamide is 1.5, suggesting moderate lipophilicity. A similar range is expected for the title compound. |

Current Research Landscape and Future Trajectories for this compound

The current landscape of advanced organic synthesis shows a strong trend towards the use of functionalized, fluorine-containing building blocks to access novel compounds with tailored properties. The N-(2,2,2-trifluoroethyl)acetamide scaffold is of proven industrial importance, as demonstrated by its role in the synthesis of the insecticide fluralaner. nih.gov The amino version, 2-amino-N-(2,2,2-trifluoroethyl)acetamide, and its salts are recognized as key intermediates for this purpose. nih.gov

This establishes a clear context for the utility of This compound . It represents a readily accessible precursor that can be used to synthesize a variety of derivatives by replacing the bromine atom. For example, reaction with ammonia (B1221849) would yield the aforementioned 2-amino derivative, while reactions with other amines, thiols, or carbon nucleophiles would lead to a diverse library of compounds containing the N-trifluoroethyl pharmacophore.

Future research trajectories for this compound and its class are likely to focus on:

Diversity-Oriented Synthesis: Using this compound as a starting material to rapidly generate libraries of novel compounds for high-throughput screening in drug and agrochemical discovery.

Synthesis of Heterocycles: Employing the compound in cyclization reactions where the two functional handles (the electrophilic α-carbon and the amide) participate in ring formation to create novel fluorinated heterocyclic systems.

Peptidomimetics: Further exploiting the role of the trifluoroethyl group as an amide isostere by incorporating the reagent into peptide-like structures to enhance stability and cell permeability.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-(2,2,2-trifluoroethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrF3NO/c5-1-3(10)9-2-4(6,7)8/h1-2H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLZAMEHPWIQVJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)NCC(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124300-00-1 | |

| Record name | 2-bromo-N-(2,2,2-trifluoroethyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo N 2,2,2 Trifluoroethyl Acetamide

Direct Amidation Routes Utilizing 2,2,2-Trifluoroethylamine (B1214592)

Direct amidation strategies involve the reaction of 2,2,2-trifluoroethylamine, or its salt, with a C2-bromoacyl component. This is a convergent approach where the two key fragments of the target molecule are joined directly. The volatility of 2,2,2-trifluoroethylamine (boiling point 36-37°C) often makes its salt form, such as the hydrochloride salt, preferable for ease of handling. google.com

A straightforward and common method for amide synthesis is the acylation of an amine with a reactive carboxylic acid derivative, such as an acyl halide. In this context, 2-bromo-N-(2,2,2-trifluoroethyl)acetamide can be synthesized by reacting 2,2,2-trifluoroethylamine with a bromoacetic acid halide.

A documented approach involves the use of bromoacetyl bromide and 2,2,2-trifluoroethylamine hydrochloride in a solvent like dichloromethane, with triethylamine (B128534) added as a base. google.com The triethylamine serves to neutralize the hydrogen chloride salt of the amine, liberating the free amine for reaction, and to scavenge the hydrogen bromide generated during the acylation. A similar, closely related synthesis uses chloroacetyl chloride as the acylating agent. google.comchemicalbook.com While effective, these methods can yield moderately successful results, with reported yields between 46% and 77%, and the use of halogenated solvents may present environmental concerns. google.com

Table 1: Representative Acylation Reaction

| Reactant 1 | Reactant 2 | Base | Solvent | Key Considerations |

|---|---|---|---|---|

| Bromoacetyl bromide | 2,2,2-Trifluoroethylamine HCl | Triethylamine | Dichloromethane | Moderate yields; environmental impact of solvent. google.com |

To avoid the use of harsh acyl halides, amide bonds can be formed directly from a carboxylic acid and an amine using a coupling reagent. These reagents activate the carboxylic acid group, facilitating its condensation with the amine. For the synthesis of the target compound, this would involve the reaction of bromoacetic acid with 2,2,2-trifluoroethylamine in the presence of such a reagent.

A range of coupling reagents are effective for this type of transformation. Particularly efficient reagents include various alkyl chloroformates (e.g., ethyl chloroformate, iso-butyl chloroformate) and carbonyldiimidazole-based reagents like N,N'-carbonyldiimidazole (CDI). google.com When using chloroformate esters, an external base like triethylamine is necessary to neutralize the acid formed during the reaction. google.com CDI is notably efficient as it generates an equivalent of imidazole (B134444) during the activation step, which can then act as a base to neutralize the amine salt, although an additional external base can still be optionally used. google.com

Table 2: Common Coupling Reagents for Amide Synthesis

| Coupling Reagent | Class | Base Requirement | Notes |

|---|---|---|---|

| N,N'-Carbonyldiimidazole (CDI) | Carbonyldiimidazole | Optional (generates own base) | Highly efficient; reaction progress can be monitored by CO2 evolution. google.com |

| Ethyl Chloroformate | Chloroformate | Required (e.g., Triethylamine) | Forms a mixed anhydride (B1165640) intermediate. google.com |

α-Bromination Strategies for N-(2,2,2-trifluoroethyl)acetamide Precursors

An alternative synthetic route involves first preparing the non-brominated precursor, N-(2,2,2-trifluoroethyl)acetamide, and then introducing the bromine atom at the α-position (the carbon adjacent to the carbonyl group). This precursor can be synthesized by reacting 2,2,2-trifluoroethylamine with acetyl chloride or acetic anhydride. The subsequent bromination is a key transformation in organic chemistry.

Free-radical bromination can be used to introduce a bromine atom at the α-position of a carbonyl compound. This approach typically involves a bromine source that can generate bromine radicals, such as N-bromoacetamide (NBA) or N-bromosuccinimide (NBS), often in the presence of a radical initiator like light (UV) or a chemical initiator (e.g., AIBN). The reaction proceeds via a chain mechanism where a bromine radical abstracts a hydrogen atom from the α-carbon, generating a carbon-centered radical. This radical then reacts with another molecule of the bromine source to form the α-brominated product and a new bromine radical, propagating the chain. The ability of N-bromoamides, including fluorinated variants, to act as sources for radical bromination is an established principle. researchgate.net

The α-bromination of carbonyl compounds can also proceed through an electrophilic pathway, typically under acidic or basic conditions. nih.gov Under acidic conditions, the carbonyl oxygen of N-(2,2,2-trifluoroethyl)acetamide is protonated, which enhances the acidity of the α-protons. This facilitates the formation of an enol intermediate. nih.gov The electron-rich double bond of the enol then acts as a nucleophile, attacking an electrophilic bromine source like molecular bromine (Br₂) or N-bromosuccinimide (NBS). nih.gov This reaction is a cornerstone of organic synthesis, applicable to a wide range of ketones and related carbonyl compounds. nih.govdntb.gov.ua

Table 3: Common Reagents for Electrophilic α-Bromination

| Reagent | Conditions | Mechanism |

|---|---|---|

| Bromine (Br₂) | Acidic (e.g., Acetic Acid) | Enol intermediate attacks Br₂. nih.gov |

| N-Bromosuccinimide (NBS) | Acidic | Acts as an electrophilic bromine source. nih.gov |

Optimization of Reaction Conditions and Process Development

The successful and efficient synthesis of this compound on a larger scale requires careful optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Key parameters for optimization include:

Solvent Selection : For direct amidation routes, water-immiscible solvents such as ethyl acetate (B1210297) and iso-propyl acetate have been found to be particularly useful, allowing for straightforward workup procedures. google.com This offers an advantage over halogenated solvents like dichloromethane, which carry a higher environmental burden. google.com

Temperature Control : Amidation reactions using coupling reagents are typically conducted in a controlled temperature range, for example, between 15°C and 40°C, to ensure a smooth reaction and prevent side reactions. google.com

Stoichiometry and Order of Addition : The molar ratio of reactants is critical. For instance, in coupling reactions, a slight excess of the amine (e.g., a 1.05 to 1.15 molar ratio relative to the acid component) can ensure the complete consumption of the activated acid intermediate. google.com The order in which reactants are added is also highly important to prevent the formation of impurities, such as the dimer that can result from the reaction of the product with unreacted starting material. google.comchemicalbook.com

Base and Reagent Choice : As discussed, the choice of base and coupling reagent can significantly impact the reaction efficiency and workup. The use of a reagent like CDI, which provides its own base, can simplify the process compared to methods requiring an additional amine base. google.com

Table 4: Summary of Optimization Parameters

| Parameter | Considerations | Preferred Conditions/Examples |

|---|---|---|

| Solvent | Environmental impact, ease of workup, solubility of reagents. | Ethyl acetate, iso-propyl acetate. google.com |

| Temperature | Reaction rate vs. side product formation. | 15°C - 40°C for coupling reactions. google.com |

| Base | Neutralization, prevention of side reactions. | Triethylamine, or internally generated base from CDI. google.comgoogle.com |

| Reactant Ratio | Maximizing conversion of limiting reagent. | Slight excess of amine (e.g., 1.05:1 amine:acid). google.com |

| Order of Addition | Minimizing impurity formation. | Crucial for preventing dimer formation. google.comchemicalbook.com |

Solvent Selection and Effects on Reaction Efficiency

The choice of solvent is a critical parameter in the synthesis of this compound, as it can significantly influence reaction rates, yields, and the ease of product isolation. The solvent's primary roles are to dissolve the reactants, facilitate their interaction, and manage the reaction temperature.

A variety of solvents are employed for acylation reactions, with the selection depending on the specific reactants and desired outcomes. Non-polar aprotic solvents are frequently preferred. Dichloromethane (CH₂Cl₂), for instance, is a common choice due to its ability to dissolve a wide range of organic compounds and its relatively low boiling point, which simplifies its removal after the reaction. numberanalytics.comnumberanalytics.com Other halogenated solvents like chloroform (B151607) are also utilized. numberanalytics.com However, the use of such solvents on an industrial scale is often scrutinized due to their environmental impact. google.com

Table 1: Common Solvents in Acylation Reactions and Their Effects

| Solvent | Type | Key Characteristics & Effects on Efficiency | Citations |

| Dichloromethane | Halogenated Aprotic | Good solubility for many reactants; low boiling point simplifies removal. Often used with a base like triethylamine. | numberanalytics.comnumberanalytics.comgoogle.com |

| Chloroform | Halogenated Aprotic | Offers a good balance between reactivity and selectivity. | numberanalytics.com |

| Ethyl Acetate | Ester (Aprotic) | Water-immiscible, useful for extractions; considered a more environmentally benign option than halogenated solvents. | google.com |

| Nitrobenzene | Aromatic (Polar) | Highly polar solvent that can increase reaction rates, but may also promote side reactions. | numberanalytics.comstackexchange.com |

| Solvent-Free | N/A | Eliminates solvent waste, potentially lowering the process E-factor. Reactions are often conducted at elevated temperatures. | frontiersin.orgresearchgate.net |

Catalyst Systems for Enhanced Selectivity and Yield

Catalysts in the synthesis of this compound primarily serve two functions: to activate the acylating agent or to act as a scavenger for the acidic byproduct, thereby driving the reaction to completion.

The most common catalytic strategy for the acylation of amines with acyl halides involves the use of a stoichiometric amount of a base. Tertiary amines such as triethylamine or pyridine (B92270) are frequently added to neutralize the hydrogen bromide that is formed. irejournals.com This neutralization prevents the protonation of the starting amine (2,2,2-trifluoroethylamine), which would render it non-nucleophilic and halt the reaction.

In some related acylation reactions, particularly those involving less reactive acylating agents or substrates, Lewis acids or other activators are employed. For instance, anhydrous zinc chloride (ZnCl₂) can be used to facilitate the acylation of amides. While not always necessary for the highly reactive bromoacetyl bromide, the principle of activating the acylating agent is a key strategy in organic synthesis. numberanalytics.com Highly effective acylation catalysts like 4-(dimethylamino)pyridine (DMAP) are also used, often in small quantities, to significantly accelerate the reaction. frontiersin.orgresearchgate.net

Table 2: Catalyst Systems for Amide Synthesis

| Catalyst/Reagent | Type | Function | Citations |

| Triethylamine/Pyridine | Organic Base | Acts as an acid scavenger, neutralizing the HBr byproduct to drive the reaction to completion. | irejournals.com |

| Potassium Carbonate | Inorganic Base | Used as an acid scavenger, often in an aqueous solution in a biphasic system. | irejournals.com |

| Zinc Chloride (ZnCl₂) | Lewis Acid | Enhances the electrophilicity of the acylating agent, particularly in less reactive systems. | |

| 4-(Dimethylamino)pyridine (DMAP) | Nucleophilic Catalyst | Highly effective in accelerating acylation reactions, even in catalytic amounts. | frontiersin.orgresearchgate.net |

Considerations for Scalable Synthesis and Industrial Applications

Transitioning the synthesis of this compound from a laboratory setting to an industrial scale introduces several critical considerations focused on safety, cost, efficiency, and environmental impact.

A primary concern is the choice of solvent. Halogenated solvents like dichloromethane, while effective, are associated with a high environmental load, prompting a search for greener alternatives like ethyl acetate for industrial processes. google.comgoogle.com Solvent-free reaction conditions are also highly attractive as they minimize waste and reduce the process's environmental factor (E-factor). frontiersin.org

The handling of reagents is another key aspect. 2,2,2-Trifluoroethylamine is a volatile substance (boiling point 36-37 °C), which can make it difficult to handle on a large scale. google.com Using its more stable hydrochloride salt is often a more practical approach in an industrial setting. google.com

Process optimization is crucial for maximizing yield and purity while ensuring safety and efficiency. This includes controlling the order and rate of reactant addition, as premature mixing can lead to side reactions. google.com Temperature control is also vital; exothermic acylation reactions may require cooling to prevent runaway reactions and the formation of degradation products. Finally, the development of a robust work-up and purification procedure that avoids complex techniques like chromatography is essential for cost-effective manufacturing. Methods involving simple precipitation and filtration are highly desirable. google.com

Chemical Purification Strategies and Purity Assessment Methods

The isolation and purification of this compound are essential to ensure it meets the quality required for subsequent synthetic steps. A combination of purification techniques and analytical methods is used to achieve and verify high purity.

Following the reaction, a typical work-up involves quenching the reaction mixture, often with water, followed by extraction of the product into an organic solvent. The organic layer is then washed to remove residual salts and acids before being dried and concentrated. orgsyn.org

For laboratory-scale purification, the most common method is column chromatography using silica (B1680970) gel. orgsyn.org A solvent system, typically a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate, is used to elute the compound from the column, separating it from unreacted starting materials and byproducts. orgsyn.org For larger-scale operations, crystallization is a more practical approach. This can be achieved by dissolving the crude product in a minimal amount of a suitable hot solvent and allowing it to cool, or by using an anti-solvent system (e.g., adding hexane (B92381) to a chloroform solution) to induce precipitation of the pure product. orgsyn.org In some processes, impurities can be removed by selective precipitation; for instance, by cooling the concentrated reaction mixture to precipitate a byproduct, which is then removed by filtration. google.com

Purity assessment relies on a suite of analytical techniques. Spectroscopic methods such as Proton and Carbon-13 Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Mass Spectrometry (MS) are used to confirm the chemical structure of the final product. irejournals.com To quantify the purity and identify trace impurities, chromatographic methods are indispensable. High-Performance Liquid Chromatography (HPLC) is a standard technique for this purpose. For related amino acetamide (B32628) compounds, ion chromatography has been shown to be an effective method for quantifying the main component and detecting potential ionic impurities, such as the starting amine or inorganic salts, with high sensitivity. metrohm.commetrohm.com

Table 3: Purification and Purity Assessment Methods

| Method | Type | Description | Citations |

| Extraction | Purification | Separates the product from water-soluble impurities after the reaction is quenched. | orgsyn.org |

| Column Chromatography | Purification | Utilizes silica gel to separate the target compound from byproducts based on polarity. Effective for high purity on a lab scale. | orgsyn.org |

| Crystallization/Precipitation | Purification | A scalable method where the pure product is solidified from a solution, leaving impurities behind. | google.comorgsyn.org |

| NMR Spectroscopy | Purity Assessment | (¹H, ¹³C) Confirms the molecular structure and can provide an estimate of purity by identifying impurity signals. | irejournals.com |

| Mass Spectrometry (MS) | Purity Assessment | Confirms the molecular weight and fragmentation pattern of the compound. | irejournals.com |

| Ion Chromatography (IC) | Purity Assessment | A specialized technique used to separate and quantify ionic impurities and the main component, crucial for quality control. | metrohm.commetrohm.com |

Reactivity Profile and Mechanistic Investigations of 2 Bromo N 2,2,2 Trifluoroethyl Acetamide

Nucleophilic Substitution Reactions at the α-Bromine Center

The carbon-bromine bond in 2-bromo-N-(2,2,2-trifluoroethyl)acetamide is polarized, rendering the α-carbon susceptible to attack by a variety of nucleophiles. This reactivity is the basis for the formation of new carbon-carbon and carbon-heteroatom bonds.

Reactions with Carbon Nucleophiles for C-C Bond Formation

A primary method for forming carbon-carbon bonds using this compound involves reactions with enolates, particularly those derived from malonic esters. In a typical malonic ester synthesis, diethyl malonate is deprotonated with a suitable base, such as sodium ethoxide, to generate a stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic α-carbon of this compound and displacing the bromide ion. The resulting product is a substituted malonic ester, which can be further hydrolyzed and decarboxylated to yield a carboxylic acid. This synthetic route provides a versatile method for extending the carbon chain.

Table 1: Representative C-C Bond Forming Reaction with a Carbon Nucleophile

| Nucleophile | Reagents and Conditions | Product | Yield (%) |

| Diethyl malonate | 1. NaOEt, EtOH | Diethyl 2-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)malonate | Data not available |

| 2. This compound |

Transformations with Heteroatom Nucleophiles (N-, O-, S-Substitutions)

The α-bromine atom is readily displaced by a range of heteroatom nucleophiles, leading to the formation of new C-N, C-O, and C-S bonds. These reactions are fundamental in the synthesis of a diverse array of functionalized molecules.

Nitrogen Nucleophiles: Primary and secondary amines react with this compound to afford the corresponding α-amino amides. These reactions typically proceed in the presence of a base to neutralize the hydrogen bromide byproduct. For instance, the reaction with butylamine yields 2-(butylamino)-N-(2,2,2-trifluoroethyl)acetamide.

Oxygen Nucleophiles: Alkoxides and phenoxides can serve as oxygen nucleophiles to produce α-alkoxy and α-aryloxy amides, respectively. The reaction with sodium methoxide, for example, would yield 2-methoxy-N-(2,2,2-trifluoroethyl)acetamide.

Sulfur Nucleophiles: Thiols and thiophenols are effective sulfur nucleophiles for the synthesis of α-thioether amides. The reaction with a thiol, such as cysteine, proceeds readily, particularly at slightly basic pH, to form a stable thioether linkage.

Table 2: Examples of Nucleophilic Substitution with Heteroatom Nucleophiles

| Nucleophile | Reagents and Conditions | Product | Yield (%) |

| Butylamine | K₂CO₃, CH₂Cl₂ | 2-(butylamino)-N-(2,2,2-trifluoroethyl)acetamide | Data not available |

| Sodium methoxide | MeOH | 2-methoxy-N-(2,2,2-trifluoroethyl)acetamide | Data not available |

| Thiophenol | NaH, THF | 2-(phenylthio)-N-(2,2,2-trifluoroethyl)acetamide | Data not available |

Elucidation of SN1 vs. SN2 Pathways and Stereochemical Outcomes

Nucleophilic substitution reactions can proceed through two primary mechanisms: the unimolecular SN1 pathway and the bimolecular SN2 pathway. The operative mechanism for this compound is influenced by the nature of the nucleophile, the solvent, and the stability of potential intermediates.

For primary alkyl halides like this compound, the SN2 mechanism is generally favored. This is because the formation of a primary carbocation, which would be required for an SN1 pathway, is energetically unfavorable. The SN2 mechanism involves a concerted, single-step process where the nucleophile attacks the electrophilic carbon from the backside, leading to an inversion of stereochemistry at the α-carbon if it is a chiral center. In the case of this compound, the α-carbon is prochiral.

The presence of the adjacent amide carbonyl group can influence the reaction rate. While the carbonyl group is electron-withdrawing, which can slightly disfavor the formation of a positive charge in an SN1 transition state, it can also potentially stabilize the SN2 transition state through orbital overlap.

Reactions Involving the Amide Functional Group

The amide group in this compound also participates in a variety of chemical transformations, including hydrolysis and cyclization reactions.

Amide Hydrolysis and N-Functionalization Reactions

Amides can be hydrolyzed to their corresponding carboxylic acids and amines under either acidic or basic conditions. However, the presence of the electron-withdrawing trifluoroethyl group is expected to increase the stability of the amide bond towards hydrolysis. This is due to the decreased basicity of the nitrogen atom, which makes protonation (the initial step in acid-catalyzed hydrolysis) more difficult and reduces the nucleophilicity of the nitrogen, thereby stabilizing the amide resonance.

Acidic Hydrolysis: Under strong acidic conditions and elevated temperatures, this compound can be hydrolyzed to 2-bromoacetic acid and 2,2,2-trifluoroethanamine.

Basic Hydrolysis: Saponification with a strong base, such as sodium hydroxide, at high temperatures will yield the sodium salt of 2-bromoacetic acid and 2,2,2-trifluoroethanamine.

N-functionalization reactions, such as N-alkylation, are generally difficult for this type of amide due to the low nucleophilicity of the nitrogen atom.

Cyclization Reactions Mediated by Amide Reactivity

The bifunctional nature of this compound allows for its use in the synthesis of heterocyclic compounds through intramolecular cyclization reactions. For example, if the N-substituent contained a nucleophilic group, an intramolecular nucleophilic substitution could occur.

A more common application is in intermolecular reactions that lead to cyclization. For instance, reaction with a bifunctional nucleophile can lead to the formation of a heterocyclic ring. An example is the reaction with a substituted aniline to form a morpholinone derivative.

Transition Metal-Catalyzed Transformations

The presence of a bromine atom at the α-position makes this compound a suitable substrate for various transition metal-catalyzed reactions, which are pivotal for the formation of new carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) at the α-Position

The carbon-bromine bond in α-bromo amides is susceptible to oxidative addition by low-valent transition metal complexes, initiating catalytic cycles for cross-coupling reactions. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity of analogous α-bromo carbonyl compounds provides a strong basis for predicting its behavior in Suzuki, Sonogashira, and Heck reactions.

Suzuki Coupling: The palladium-catalyzed Suzuki coupling reaction is a powerful method for forming carbon-carbon bonds between organohalides and organoboron compounds. For this compound, this reaction would involve the coupling of the α-carbon with an aryl or vinyl boronic acid or its ester. The general mechanism involves the oxidative addition of the α-bromo amide to a Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the α-substituted N-(2,2,2-trifluoroethyl)acetamide. The choice of palladium precursor, ligand, and base is crucial for the success of such couplings. For instance, palladium acetate (B1210297) or palladium on carbon are common catalysts, often used with phosphine ligands that stabilize the palladium complexes and facilitate the catalytic cycle.

| Coupling Partner | Catalyst System | Base | Solvent | Product | Yield (%) |

| Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene | 2-phenyl-N-(2,2,2-trifluoroethyl)acetamide | Not Reported |

| 4-Methylphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 2-(4-methylphenyl)-N-(2,2,2-trifluoroethyl)acetamide | Not Reported |

| Vinylboronic acid | Pd(PPh₃)₄ | NaOEt | THF | N-(2,2,2-trifluoroethyl)but-3-enamide | Not Reported |

| This table is illustrative and based on general knowledge of Suzuki coupling reactions of α-bromo amides, as specific data for this compound is not readily available. |

Sonogashira Coupling: The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an organohalide, typically catalyzed by a palladium complex and a copper(I) co-catalyst. The reaction of this compound with a terminal alkyne would yield a β,γ-alkynyl amide. Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. nih.govrsc.org The reaction conditions, including the choice of palladium and copper source, ligand, base, and solvent, significantly influence the reaction's efficiency.

| Alkyne Partner | Catalyst System | Base | Solvent | Product | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 4-phenyl-N-(2,2,2-trifluoroethyl)but-3-ynamide | Not Reported |

| Trimethylsilylacetylene | Pd(OAc)₂ / P(t-Bu)₃ | i-Pr₂NEt | DMF | N-(2,2,2-trifluoroethyl)-4-(trimethylsilyl)but-3-ynamide | Not Reported |

| 1-Heptyne | PdCl₂(dppf) / CuI | Piperidine | Toluene | N-(2,2,2-trifluoroethyl)non-3-ynamide | Not Reported |

| This table is illustrative and based on general knowledge of Sonogashira coupling reactions of α-bromo amides, as specific data for this compound is not readily available. |

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. nih.gov The reaction of this compound with an alkene, such as styrene or an acrylate, would lead to the formation of a γ-substituted-α,β-unsaturated amide. The regioselectivity and stereoselectivity of the Heck reaction are influenced by the electronic and steric properties of both the substrate and the alkene, as well as the reaction conditions.

| Alkene Partner | Catalyst System | Base | Solvent | Product | Yield (%) |

| Styrene | Pd(OAc)₂ / P(o-tolyl)₃ | NaOAc | DMF | (E)-4-phenyl-N-(2,2,2-trifluoroethyl)but-2-enamide | Not Reported |

| Methyl acrylate | PdCl₂ / PPh₃ | Et₃N | Acetonitrile | (E)-methyl 4-(N-(2,2,2-trifluoroethyl)amino)-4-oxobut-2-enoate | Not Reported |

| 1-Octene | Pd(dba)₂ / dppf | K₂CO₃ | DMA | N-(2,2,2-trifluoroethyl)dec-2-enamide | Not Reported |

| This table is illustrative and based on general knowledge of Heck reactions of α-bromo amides, as specific data for this compound is not readily available. |

C-H Activation and Functionalization Strategies

C-H activation is a powerful strategy in organic synthesis that allows for the direct functionalization of otherwise unreactive carbon-hydrogen bonds. While C-H activation typically focuses on aromatic or specific aliphatic C-H bonds, the amide functionality in this compound could potentially act as a directing group to facilitate C-H activation at a specific site. nih.gov For instance, transition metal catalysts, such as those based on rhodium or palladium, could coordinate to the amide oxygen, bringing the metal center in proximity to a C-H bond and enabling its cleavage and subsequent functionalization.

However, in the case of this compound, the most reactive site is the C-Br bond. C-H activation strategies would likely be more relevant for the N-(2,2,2-trifluoroethyl)acetamide backbone after the bromine has been replaced or for related molecules lacking the α-bromo substituent. Research in this area often involves the use of specific directing groups to achieve high regioselectivity. The N-(2,2,2-trifluoroethyl) group itself is not a classical directing group for C-H activation.

Stability and Reactivity of the 2,2,2-Trifluoroethyl Moiety

Electronic Effects on Reaction Centers

The three fluorine atoms on the ethyl group exert a powerful electron-withdrawing inductive effect (-I effect). This effect has several important consequences for the reactivity of this compound:

Increased Acidity of the N-H Proton: The electron-withdrawing nature of the trifluoroethyl group increases the acidity of the amide N-H proton compared to a non-fluorinated analogue. This can influence the reactivity in base-mediated reactions.

Electrophilicity of the Carbonyl Carbon: The inductive effect of the trifluoroethyl group can enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. However, this effect is transmitted through the nitrogen atom and may be modulated by the resonance of the nitrogen lone pair with the carbonyl group.

Reactivity of the α-Carbon: The electron-withdrawing effect of the entire N-(2,2,2-trifluoroethyl)amido group can influence the reactivity of the α-carbon. It can stabilize a negative charge at the α-position, which could be relevant in enolate chemistry, although the primary mode of reaction at this position is typically substitution of the bromine atom.

The electronic influence of substituents can often be quantified using linear free-energy relationships such as the Hammett or Taft equations. dalalinstitute.comwikipedia.org For the 2,2,2-trifluoroethyl group, a significant positive σ* value in the Taft equation would be expected, indicating its strong electron-withdrawing nature.

Stability under Various Chemical Conditions

The N-(2,2,2-trifluoroethyl)amide linkage is generally considered to be chemically robust. Amide bonds are inherently stable due to resonance delocalization of the nitrogen lone pair with the carbonyl group. The presence of the electron-withdrawing trifluoroethyl group is expected to further stabilize the amide bond towards hydrolysis under certain conditions.

Acidic Conditions: Under strongly acidic conditions, amides can undergo hydrolysis. The protonation of the carbonyl oxygen is the first step, followed by nucleophilic attack of water. The electron-withdrawing trifluoroethyl group may slightly decrease the basicity of the carbonyl oxygen, potentially slowing down the rate of acid-catalyzed hydrolysis compared to alkyl amides. However, under forcing conditions, hydrolysis to 2-bromoacetic acid and 2,2,2-trifluoroethylamine (B1214592) would be expected.

Basic Conditions: Base-catalyzed hydrolysis of amides is generally a slow process. It involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon. The electron-withdrawing nature of the trifluoroethyl group could make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. However, the stability of the resulting tetrahedral intermediate and the pKa of the leaving group (2,2,2-trifluoroethylamine) would also play crucial roles.

It is important to note that while general principles of amide stability apply, specific quantitative data on the hydrolytic stability of this compound under various pH and temperature conditions are not widely available in the reviewed literature. Unexpected hydrolytic instability has been observed in some N-acylated amino acid amides under mild acidic conditions, suggesting that subtle structural features can have a significant impact on amide bond stability. nih.gov

Applications of 2 Bromo N 2,2,2 Trifluoroethyl Acetamide As a Versatile Synthetic Building Block

Construction of Fluorine-Containing Organic Scaffolds

The presence of the α-bromoacetyl group allows 2-bromo-N-(2,2,2-trifluoroethyl)acetamide to serve as a key precursor for building various cyclic structures incorporating the N-(2,2,2-trifluoroethyl)amide side chain.

The α-halo-carbonyl motif is a cornerstone in the synthesis of numerous heterocyclic compounds. By analogy, this compound is a prime candidate for such reactions. One of the most prominent examples is the Hantzsch thiazole (B1198619) synthesis, which traditionally involves the reaction of an α-haloketone and a thioamide to form a thiazole ring. youtube.comyoutube.com

In a similar fashion, this compound can function as the α-halo component. Its reaction with a thioamide, such as thiourea (B124793), is expected to proceed via initial S-alkylation by the thioamide's sulfur atom, followed by an intramolecular cyclization and dehydration to yield a 2-aminothiazole (B372263) derivative bearing the N-(2,2,2-trifluoroethyl)acetamido side chain. youtube.com This method provides a direct route to highly functionalized, fluorine-containing thiazoles, which are significant scaffolds in medicinal chemistry. arabjchem.orgnih.gov The synthesis of various N-substituted acetamide (B32628) thiazole derivatives has been widely reported as a strategy for developing new bioactive agents. nih.govfrontiersin.orgijcce.ac.irresearchgate.net

Table 1: Proposed Hantzsch-Type Synthesis of a Fluoroalkylated Aminothiazole This table illustrates the proposed reaction mechanism for the synthesis of a trifluoroethyl-substituted aminothiazole using this compound, based on the classical Hantzsch thiazole synthesis.

| Step | Reactant 1 | Reactant 2 | Intermediate/Product | Description |

|---|---|---|---|---|

| 1 | This compound | Thiourea | S-Alkylating Adduct | The nucleophilic sulfur of thiourea attacks the electrophilic carbon bearing the bromine atom in an SN2 reaction. |

| 2 | S-Alkylating Adduct | - | Thiazole Ring Precursor | The amino group of the intermediate attacks the carbonyl carbon in an intramolecular cyclization. |

| 3 | Thiazole Ring Precursor | - | 2-Amino-N-(thiazol-yl)acetamide Derivative | Dehydration of the cyclic intermediate leads to the formation of the aromatic thiazole ring. |

While less common than heterocycle synthesis from this precursor, the construction of carbocyclic systems using this compound is also feasible. The α-bromo functionality allows it to act as an electrophile for carbon-based nucleophiles.

A plausible strategy involves the alkylation of a stabilized carbanion, such as that derived from diethyl malonate. The reaction would proceed by the displacement of the bromide ion by the malonate enolate, forming a new carbon-carbon bond. The resulting product, a substituted malonic ester, contains the N-(2,2,2-trifluoroethyl)acetamide moiety. This intermediate could then undergo further transformations, such as intramolecular cyclization (e.g., Dieckmann condensation if another ester group is present in the molecule) or other ring-closing reactions, to form a trifluoroethylated carbocyclic scaffold. Such approaches are fundamental in organic synthesis for building molecular complexity.

Precursor for Advanced Fluoroalkylated Amides and Peptidomimetics

The introduction of fluorinated groups into peptides and amino acids is a key strategy in medicinal chemistry to enhance properties like metabolic stability and binding affinity. This compound serves as a valuable reagent for this purpose.

The bromoacetyl group is a well-established functional handle for the chemoselective modification of peptides. Specifically, it reacts efficiently with the sulfhydryl group of cysteine residues under mild conditions (typically at neutral pH) to form a stable thioether linkage. A method for incorporating N-bromoacetyl moieties at the amino termini of synthetic peptides has been developed for this purpose. google.com

By employing this compound, the N-(2,2,2-trifluoroethyl)acetamido group can be covalently attached to a cysteine-containing peptide or protein. google.com This modification can be used to create peptide-protein conjugates, induce cyclization in peptides that also contain a cysteine residue, or generate synthetic peptide polymers. google.com A specialized amino acid derivative, Nα-tert-butoxycarbonyl-Nε-(N-bromoacetyl-β-alanyl)-L-lysine (BBAL), has been synthesized to introduce a bromoacetyl group at any desired position within a peptide sequence, highlighting the utility of this chemistry for creating complex peptide architectures. nih.gov

Table 2: Cysteine Alkylation with this compound This table outlines the reaction for modifying a cysteine-containing peptide.

| Reactant 1 | Reactant 2 | Product | Bond Formed | Application |

|---|---|---|---|---|

| Peptide with Cysteine Residue (-SH) | This compound | Peptide-Trifluoroethylacetamide Conjugate | Thioether (S-C) | Labeling, Conjugation, Peptidomimetic Synthesis |

The compound this compound is a useful starting material for synthesizing non-canonical amino acid analogs. The trifluoroethyl group is of particular interest for its ability to modulate the electronic properties and conformational preferences of amino acids and peptides.

A straightforward application is the synthesis of an N-trifluoroethylated glycine (B1666218) amide derivative. This can be achieved through a nucleophilic substitution reaction where the bromine atom is displaced by an amine nucleophile, such as ammonia (B1221849) or a protected amine equivalent. The resulting product, 2-amino-N-(2,2,2-trifluoroethyl)acetamide, is itself a valuable intermediate. chemicalbook.comwipo.int This amino derivative can then be used in peptide synthesis or further modified. chemicalbook.com For instance, methods for preparing 2-amino-N-(2,2,2-trifluoroethyl)acetamide from precursors like chloroacetyl chloride and 2,2,2-trifluoroethylamine (B1214592) have been disclosed, underscoring the importance of this structural motif as a key intermediate for pharmaceutical and agrochemical products. chemicalbook.com

Role in Multi-Component Reactions for Molecular Complexity Generation

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a complex product that incorporates atoms from most or all of the starting materials. slideshare.net These reactions are prized for their atom economy, step economy, and ability to rapidly generate libraries of structurally diverse molecules. researchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-amino-N-(2,2,2-trifluoroethyl)acetamide |

| Nα-tert-butoxycarbonyl-Nε-(N-bromoacetyl-β-alanyl)-L-lysine (BBAL) |

| Diethyl malonate |

| Thiourea |

| Chloroacetyl chloride |

Development of Novel Reagents and Ligands in Catalysis

Following a comprehensive review of available scientific literature and chemical databases, no specific research findings or detailed data could be located regarding the application of this compound in the development of novel reagents and ligands for catalysis. The conducted searches did not yield any publications that describe the use of this specific compound as a precursor or building block for catalytically active species or their associated ligands.

While the broader class of fluorinated amides and related bromo-acetamides are recognized for their utility in organic synthesis, the direct application of this compound in the field of catalysis is not documented in the searched resources. Information is available for structurally related compounds, such as N-(2,2,2-trifluoroethylisatin) ketimines and other derivatives, which have been explored in various catalytic reactions. However, these fall outside the strict scope of this article, which is focused solely on this compound.

Therefore, this section cannot be populated with research findings, data tables, or detailed discussions as per the requested outline due to the absence of relevant primary or secondary literature.

Computational and Theoretical Investigations on 2 Bromo N 2,2,2 Trifluoroethyl Acetamide

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) Studies on Geometric and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 2-bromo-N-(2,2,2-trifluoroethyl)acetamide, DFT calculations would be instrumental in determining its most stable three-dimensional geometry. Key parameters such as bond lengths, bond angles, and dihedral angles would be optimized to find the global minimum on the potential energy surface.

Furthermore, DFT provides valuable insights into the electronic properties of the molecule. A Natural Bond Orbital (NBO) analysis, for instance, could reveal the nature of the bonding and the distribution of electron density. The calculation of electrostatic potential maps would highlight regions of positive and negative charge, indicating sites susceptible to electrophilic or nucleophilic attack. The electronegative fluorine and oxygen atoms, along with the bromine atom, are expected to significantly influence the electronic landscape of the molecule.

Table 1: Hypothetical DFT-Calculated Properties for this compound

| Property | Predicted Value (Hypothetical) | Significance |

| C-Br Bond Length | ~1.95 Å | Indicates the strength and reactivity of the carbon-bromine bond, a key site for nucleophilic substitution. |

| C=O Bond Length | ~1.23 Å | Reflects the carbonyl group's polarity and its role in the molecule's electronic structure. |

| Dipole Moment | > 3.0 D | A significant dipole moment would suggest a polar molecule with strong intermolecular interactions. |

| NBO Charge on Bromine (Br) | Negative | Indicates the partial charge on the bromine atom, affecting its leaving group ability. |

| NBO Charge on Carbonyl Carbon (C) | Positive | Highlights the electrophilic nature of the carbonyl carbon. |

Note: The values in this table are hypothetical and serve as examples of what DFT calculations would provide. Actual values would require specific computational studies.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a critical component of computational chemistry for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are key to understanding how a molecule will interact with other chemical species.

For this compound, the LUMO is expected to be localized around the antibonding σ* orbital of the C-Br bond. This would indicate that this site is the most susceptible to attack by a nucleophile. The HOMO, conversely, would likely be located on the atoms with lone pairs, such as the oxygen, nitrogen, and bromine atoms. The energy gap between the HOMO and LUMO is a measure of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

Reaction Pathway Elucidation and Transition State Modeling

Computational chemistry can map out the energetic landscape of a chemical reaction, providing a detailed understanding of the mechanism.

Computational Mapping of Nucleophilic Substitution Mechanisms

The bromine atom in this compound makes it a prime candidate for nucleophilic substitution reactions. nih.gov Computational modeling could elucidate the preferred mechanism, which is likely to be a bimolecular nucleophilic substitution (SN2) reaction. researchgate.net This would involve modeling the approach of a nucleophile to the carbon atom attached to the bromine. The calculations would identify the transition state, which is the highest energy point along the reaction coordinate, and determine the activation energy. By comparing the activation energies for different nucleophiles, their relative reaction rates could be predicted.

Prediction of Regio- and Stereoselectivity in Reactions

In cases where a molecule has multiple reactive sites, computational modeling can predict the regioselectivity of a reaction. For this compound, while the primary site for nucleophilic attack is the carbon bearing the bromine, other sites could potentially react under certain conditions. For instance, the carbonyl carbon could also be a target for nucleophiles. By calculating the activation barriers for attack at different sites, the most likely product can be predicted.

If the carbon atom bearing the bromine were chiral, or if the reaction created a new chiral center, computational methods could also predict the stereoselectivity of the reaction. This is achieved by modeling the different stereoisomeric transition states and comparing their relative energies.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

While quantum chemical calculations are excellent for understanding static molecular properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time.

MD simulations for this compound would involve simulating the motion of the atoms of the molecule, and often the surrounding solvent molecules, over a period of time. This would allow for the exploration of its conformational landscape, identifying the most stable conformers and the energy barriers between them. The flexibility of the trifluoroethyl and acetamide (B32628) groups would be of particular interest.

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Studies

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) models are computational tools that correlate the structural or property-based descriptors of a series of compounds with their chemical reactivity or physical properties. chromatographyonline.comnih.gov These models are instrumental in predicting the behavior of new or untested chemicals, thereby accelerating research and reducing the need for extensive experimental work. chromatographyonline.com For a compound like this compound, QSRR/QSPR studies can provide valuable insights into its potential reactivity and physicochemical characteristics based on its molecular structure.

While specific QSRR/QSPR studies on this compound are not extensively documented in publicly available literature, valuable inferences can be drawn from research on structurally analogous compounds, such as other N-substituted haloacetamides. These studies help to identify the key molecular features that govern the reactivity and properties of this class of chemicals.

A pertinent example is the quantitative structure-activity relationship (QSAR) analysis conducted on N-substituted fluoroacetamides. nih.gov In such studies, a variety of molecular descriptors are calculated to represent the structural and electronic features of the molecules. These descriptors are then mathematically correlated with an observed activity or property. The goal is to develop a statistically robust model that can predict the activity of other compounds in the same class. frontiersin.org

Key molecular descriptors often employed in these studies include:

Lipophilicity: Often represented by ClogP, this descriptor quantifies the tendency of a compound to partition between an oily and an aqueous phase. It is crucial for understanding a compound's behavior in biological and environmental systems. nih.gov

Steric Parameters: Descriptors such as Taft steric parameters (E_s) and Verloop sterimol parameters (L, B_5) describe the size and shape of substituents. These are important for reactions where the physical fit of the molecule to a receptor or active site is critical. nih.gov

Electronic Parameters: Quantum chemical calculations are used to determine properties like electron densities on specific atoms and superdelocalizabilities. These descriptors provide insight into the electronic distribution within the molecule and its susceptibility to nucleophilic or electrophilic attack. nih.gov

In a study on N-alkyl and N-cycloalkyl fluoroacetamides, researchers found that the acute toxicity was strongly correlated with the lipophilicity, shape, and bulkiness of the N-substituents, as well as the charges on the amide group. nih.gov This suggests that for compounds like this compound, the trifluoroethyl group's size, shape, and electron-withdrawing nature would be significant determinants of its reactivity and biological interactions.

The general process for developing a QSRR/QSPR model involves several steps:

Data Set Selection: A series of structurally related compounds with known reactivity or property data is compiled.

Descriptor Calculation: A wide range of theoretical molecular descriptors is calculated for each compound in the series.

Model Development: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical relationship between the descriptors and the activity/property of interest. chromatographyonline.com

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques. frontiersin.org

The resulting QSRR/QSPR models can be expressed as an equation where the property or reactivity is a function of one or more molecular descriptors. These models not only allow for the prediction of properties for new compounds but also provide mechanistic insights by identifying the structural features that are most influential. chromatographyonline.com

For this compound, a hypothetical QSRR study might aim to predict its reactivity towards a particular nucleophile. The model would likely include descriptors related to the C-Br bond strength, the electrophilicity of the carbonyl carbon, and the steric hindrance presented by the trifluoroethyl group.

The following interactive table illustrates the types of descriptors that would be considered in a QSRR/QSPR study of N-substituted haloacetamides, based on the findings from related research.

| Descriptor Type | Specific Descriptor | Relevance to this compound |

| Lipophilicity | ClogP | Influences solubility and transport properties. The trifluoromethyl group significantly impacts lipophilicity. |

| Steric | Taft Steric Parameter (E_s) | Quantifies the steric bulk of the N-(2,2,2-trifluoroethyl) group, affecting its interaction with other molecules. |

| Verloop Sterimol (L, B_5) | Provides a more detailed description of the shape of the substituent. | |

| Electronic | Electron Density on Amide N | The electron density on the nitrogen atom influences the amide bond's reactivity and rotational barrier. |

| LUMO Energy | The energy of the Lowest Unoccupied Molecular Orbital can indicate susceptibility to nucleophilic attack. | |

| Topological | Molecular Connectivity Indices | These indices capture information about the branching and connectivity of the molecule. nih.gov |

Such computational studies are a cornerstone of modern chemical research, enabling the efficient design and screening of molecules with desired properties while minimizing the need for extensive laboratory synthesis and testing.

Derivatization Strategies and Analogue Synthesis for Diversified Chemical Functionality

Modification at the α-Carbon Center: Generation of New Halogenated Intermediates

The most prominent reactive site on 2-bromo-N-(2,2,2-trifluoroethyl)acetamide is the α-carbon, which bears a bromine atom. Bromine is an excellent leaving group, making this position highly susceptible to nucleophilic substitution reactions (SN2). This allows for the direct introduction of a wide variety of functional groups, leading to the generation of new and valuable chemical intermediates.

The reactivity of the analogous compound, 2-chloro-N-(2,2,2-trifluoroethyl)acetamide, in nucleophilic substitution reactions provides a strong precedent. For instance, treatment with aqueous ammonia (B1221849) displaces the halide to form 2-amino-N-(2,2,2-trifluoroethyl)acetamide, a key intermediate in the synthesis of the veterinary insecticide fluralaner. nih.govacs.org Given that the carbon-bromine bond is weaker and bromide is a better leaving group than chloride, this compound is expected to undergo this transformation even more readily.

Other nucleophiles can be readily employed to generate diverse intermediates. The reaction of α-haloacetamides with sodium azide (B81097) is a common method for producing α-azidoacetamides. researchgate.net These azido (B1232118) compounds are versatile precursors for the synthesis of triazoles via click chemistry or can be reduced to the corresponding primary amines. Similarly, sulfur-based nucleophiles, such as potassium O-ethyl xanthate, can react at the α-carbon to introduce dithiocarbonate functionalities. researchgate.net These groups are useful in reversible addition-fragmentation chain-transfer (RAFT) polymerization, another controlled radical polymerization technique.

These substitution reactions highlight the utility of the α-bromo position as a handle for introducing nitrogen, sulfur, and other heteroatom-based functional groups, thereby creating a library of new intermediates for further synthetic elaboration.

Table 1: Examples of Nucleophilic Substitution Reactions at the α-Carbon Based on reactions of analogous α-haloacetamides.

| Starting Material (Analogue) | Nucleophile | Product | Reaction Conditions | Reference |

| 2-chloro-N-(2,2,2-trifluoroethyl)acetamide | Ammonia (aq) | 2-amino-N-(2,2,2-trifluoroethyl)acetamide | 40°C, 2h | nih.gov |

| 2-chloro-N-(p-tolyl)acetamide | Sodium Azide (NaN₃) | 2-azido-N-(p-tolyl)acetamide | Ethanol/Water, Reflux, 24h | researchgate.net |

| N-(1-chloro-2,2,2-trifluoro-ethyl)acetamide | Potassium O-ethyl xanthate | S-(1-acetylamino-2,2,2-trifluoroethyl) O-ethyl dithiocarbonate | Ethanol, Ambient Temp, 15 min | researchgate.net |

N-Substitution and Amide Functionalization: Creating Novel Amide Derivatives

The amide group itself offers multiple avenues for derivatization, although it is generally less reactive than the α-carbon. The delocalization of the nitrogen lone pair into the carbonyl group reduces its nucleophilicity, making direct N-alkylation or N-acylation challenging under standard conditions. However, modern catalytic methods have enabled such transformations.

Catalytic N-alkylation of secondary amides using alcohols as alkylating agents has been achieved using cobalt or palladium-based catalysts. nih.govrsc.org This "hydrogen auto-transfer" strategy involves the in-situ oxidation of the alcohol to an aldehyde, condensation with the amide, and subsequent reduction of the resulting enamine or imine intermediate. nih.gov This approach allows for the installation of various alkyl groups onto the amide nitrogen, converting the secondary amide of the parent molecule into a tertiary amide.

The amide carbonyl can also be functionalized. A powerful transformation is the reduction of the amide to an amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This reaction would convert this compound into N-(2-bromoethyl)-2,2,2-trifluoroethan-1-amine, effectively replacing the carbonyl group with a methylene (B1212753) group while preserving the core carbon skeleton. Conversely, dehydration of the primary amide group (if the trifluoroethyl group were replaced by hydrogen) using reagents like phosphorus(V) oxide can yield nitriles. libretexts.org While not directly applicable to our N-substituted title compound, it showcases a fundamental reactivity pattern of the amide functional group.

More advanced strategies involve the activation of the amide bond itself. For example, electrophilic activation with a 2,2,2-trifluoroethyl iodonium (B1229267) salt can convert amides into esters under mild conditions. nih.govacs.org These methods demonstrate that while the amide bond is robust, it is not inert and can be chemically transformed to create novel derivatives.

Exploitation of the Trifluoroethyl Group for Further Fluorine-Mediated Reactions

The 2,2,2-trifluoroethyl group is a key feature of the molecule, primarily valued for its electronic properties and metabolic stability. The strong electron-withdrawing nature of the CF₃ group significantly lowers the basicity of the amide nitrogen, making it more akin to the pKa of amides used in biological systems. rsc.org This group is generally considered chemically robust and non-reactive, which is advantageous for applications where stability is paramount. ucla.edu

However, under specific and often harsh conditions, the trifluoromethyl group can participate in reactions. For instance, nickel-catalyzed defluorinative arylation has been reported for trifluoroacetamides, where the C-CF₃ bond is cleaved and a new C-C bond is formed with an arylating agent. nih.gov While this applies to a trifluoroacetamide (B147638) rather than a trifluoroethylamide, it demonstrates that C-F bond activation in such motifs is possible. Another reported reaction for related structures is the selective cleavage of the C-C bond between the carbonyl and the trifluoroethyl group under transition-metal-free conditions. researchgate.net

These reactions are not general transformations but represent specialized, cutting-edge methods for modifying highly fluorinated moieties. For most synthetic purposes, the trifluoroethyl group in this compound serves as a stable and electronically-tuning component rather than a reactive handle. Its primary role is to impart desirable physicochemical properties to the final target molecules.

Synthesis of Polymeric or Supramolecular Chemical Assemblies

The bifunctional nature of this compound, possessing both a polymerizable site and a functionality capable of directing self-assembly, makes it a promising monomer for materials science applications.

Polymeric Assemblies: The α-bromo functionality serves as an excellent initiating site for Atom Transfer Radical Polymerization (ATRP). wikipedia.org ATRP is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures. By using this compound as an initiator, a polymer chain can be grown from the α-carbon. The resulting polymer would feature a this compound unit at one end, which can be useful for subsequent bioconjugation or surface attachment. Alternatively, if the bromine atom is first converted to a polymerizable group like an alkene, the molecule can act as a monomer, leading to a polymer with pendant N-(2,2,2-trifluoroethyl)acetamido side chains. Such fluorinated polymers are of interest for creating materials with low surface energy and specific hydrophobic/lipophobic properties. cmu.edu

Future Research Directions and Uncharted Territories in 2 Bromo N 2,2,2 Trifluoroethyl Acetamide Chemistry

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow manufacturing is a paradigm shift in modern chemical synthesis, offering enhanced safety, efficiency, and scalability. The integration of 2-bromo-N-(2,2,2-trifluoroethyl)acetamide into flow chemistry platforms represents a promising frontier.

Flow chemistry is particularly advantageous for handling hazardous reagents and reactions, and the synthesis of α-haloamides often involves such conditions. nih.gov The principles of flow chemistry can be applied to both the synthesis of this compound and its subsequent transformations. For instance, the amidation of bromoacetyl bromide with 2,2,2-trifluoroethylamine (B1214592) is an exothermic reaction that can be precisely controlled in a flow reactor, minimizing byproduct formation and improving safety.

Automated synthesis platforms, which combine flow chemistry with robotic handling and real-time analysis, could accelerate the exploration of this compound's reactivity. Such platforms enable high-throughput screening of reaction conditions, catalysts, and substrates, rapidly generating libraries of novel derivatives for applications in drug discovery and materials science. A fully automated, flow-based approach has been successfully demonstrated for complex syntheses like polypeptide manufacturing, highlighting the potential for producing a diverse range of amides. nih.gov The development of a continuous flow process for this compound would be a significant step towards its industrial-scale production and utilization. amt.uk

Exploration of Novel Catalytic Systems for Greener Transformations

The development of environmentally benign synthetic methods is a cornerstone of modern chemistry. chemistryjournals.net Future research on this compound should prioritize the discovery and implementation of novel catalytic systems that promote greener transformations.

Traditional methods for the synthesis of amides often rely on stoichiometric activating agents, generating significant waste. Catalytic methods for amide bond formation are therefore highly desirable. While the direct catalytic synthesis of this compound has not been detailed, related research provides a strong foundation. For example, metal-free catalytic systems for oxidative amidation of alcohols have been developed, offering a green alternative to traditional methods. rsc.org The application of such catalysts to the synthesis of our target compound from bromoacetic acid and 2,2,2-trifluoroethylamine could represent a significant advancement.

Furthermore, the development of biocatalytic methods for fluoroalkylation is an exciting and largely untapped area. sioc.ac.cnnih.gov Engineered enzymes could potentially be used for the synthesis of this compound or for its subsequent stereoselective transformations, offering a highly efficient and environmentally friendly approach.

The following table summarizes potential catalytic systems for greener transformations involving this compound, based on analogous reactions.

| Transformation | Catalytic System | Potential Advantages |

| Amide Synthesis | Metal-free oxidative amidation catalysts | Avoids transition metal contamination, mild conditions. |

| Amide Synthesis | N-Heterocyclic Carbene (NHC) catalysis | Promotes acylation under mild conditions. nih.gov |

| C-N Coupling | Palladium-catalyzed C-N coupling | Enables the synthesis of complex derivatives. rsc.org |

| Asymmetric Synthesis | Chiral Nickel or Copper catalysts | Access to enantiopure α-chiral amides. nih.govresearchgate.net |

| Biocatalysis | Engineered enzymes (e.g., hydrolases, transferases) | High selectivity, mild aqueous conditions. |

Development of New Synthetic Methodologies Leveraging Unique Reactivity

The dual functionality of this compound—a reactive C-Br bond and a trifluoroethylated amide group—provides a rich platform for the development of novel synthetic methodologies. The trifluoromethyl group is known to significantly influence a molecule's properties, making compounds containing this moiety highly valuable in medicinal chemistry. nih.gov

The bromine atom can serve as a handle for a variety of transformations, including nucleophilic substitutions, cross-coupling reactions, and radical processes. The reaction of α-bromoamides with nucleophiles is a well-established method for the synthesis of α-amino amides and other derivatives. nih.govirejournals.com The unique electronic properties conferred by the N-trifluoroethyl group could modulate the reactivity of the adjacent C-Br bond in interesting ways, opening up new avenues for chemical synthesis.

Furthermore, α-haloacetamides are known to be versatile building blocks for the synthesis of complex aza-heterocycles through domino and cycloaddition reactions. rsc.org The N-substituent on the amide plays a crucial role in directing the reactivity, and the trifluoroethyl group in our target compound could lead to the formation of novel heterocyclic scaffolds.

The table below outlines potential synthetic methodologies that could be developed using this compound.

| Reaction Type | Reagents and Conditions | Potential Products |

| Nucleophilic Substitution | Amines, thiols, alcohols with a base | α-Amino, α-thio, α-oxy acetamide (B32628) derivatives |

| Palladium-catalyzed Cross-Coupling | Boronic acids, organozinc reagents | α-Aryl or α-alkyl acetamide derivatives |

| Radical Cyclization | Unsaturated systems, radical initiator | Functionalized cyclic amides |

| Domino Reactions | Various nucleophiles and electrophiles | Complex aza-heterocyclic structures |

| [3+2] Cycloadditions | Alkenes, alkynes | Spirocyclic and fused ring systems |

Challenges and Opportunities in the Synthesis of Highly Functionalized Fluoroalkylated Molecules

While the potential applications of this compound are vast, there are challenges and opportunities associated with its synthesis and the preparation of highly functionalized derivatives.

A primary challenge is the selective and efficient synthesis of the parent molecule itself. The reaction between bromoacetyl bromide and 2,2,2-trifluoroethylamine needs to be optimized to maximize yield and minimize the formation of byproducts, such as the dimer arising from the reaction of the product with the starting amine. chemicalbook.com The development of a robust and scalable synthesis is a key opportunity. A potential route could be adapted from the synthesis of the chloro-analogue, which involves the reaction of the corresponding haloacetyl chloride with the amine. orgsyn.org

The synthesis of highly functionalized molecules derived from this compound presents further challenges. The reactivity of the C-Br bond must be carefully controlled to achieve selectivity in the presence of other functional groups. However, this also presents an opportunity to explore the unique reactivity imparted by the trifluoroethyl group. For example, the electron-withdrawing nature of the CF3 group may influence the acidity of the α-protons and the susceptibility of the carbonyl group to nucleophilic attack, leading to novel reaction pathways.

The opportunity lies in harnessing the unique properties of the trifluoroethyl group to design and synthesize molecules with enhanced biological activity, metabolic stability, and other desirable characteristics for pharmaceutical and agrochemical applications. nih.gov The development of a diverse library of compounds based on the this compound scaffold could lead to the discovery of new lead compounds in various fields of research.

Q & A

Q. What are the optimal synthetic routes for 2-bromo-N-(2,2,2-trifluoroethyl)acetamide?

The compound is synthesized via nucleophilic acyl substitution. A common method involves reacting 2,2,2-trifluoroethylamine with bromoacetyl chloride in dichloromethane (DCM) under basic conditions (e.g., potassium carbonate). Temperature control (0–5°C) minimizes side reactions like hydrolysis. Post-reaction, the product is purified via recrystallization or column chromatography using ethyl acetate/hexane gradients .

Q. How can purity and structural integrity be validated post-synthesis?

Use a combination of analytical techniques:

Q. What solvent systems are suitable for recrystallization?